4-(Dimethylamino)-1-(triphenylmethyl)pyridinium Chloride
Overview
Description
4-(Dimethylamino)-1-(triphenylmethyl)pyridinium Chloride is a type of pyridinium salt . Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .
Synthesis Analysis
The synthesis of pyridinium salts often involves various synthetic routes . For instance, a one-step cyclization reaction was used to synthesize a square-shaped cyclic tetramer consisting of 4-methylenepyridinium units .Molecular Structure Analysis
Pyridinium salts, including 4-(Dimethylamino)-1-(triphenylmethyl)pyridinium Chloride, are known for their highly symmetric, strained structure and electron-deficient cavity . They are quadruply positively charged and water-soluble .Chemical Reactions Analysis
Pyridinium salts are known for their reactivity . For example, an efficient oxidation of tetrahydropyranyl ethers to their carbonyl compounds using 4-(dimethylamino)pyridinium and 2,2′-bipyridinium chlorochromates has been described .Scientific Research Applications
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Pyridinium Salts
- Scientific Field : Organic Chemistry .
- Summary of Application : Pyridinium salts are important structures in many natural products and bioactive pharmaceuticals . They have played a significant role in a wide range of research topics .
- Methods of Application : This involves synthetic routes and reactivity studies .
- Results or Outcomes : They are important as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .
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Triphenylamine-Based Compounds
- Scientific Field : Analytical Chemistry .
- Summary of Application : Triphenylamine (TPA) and its derivatives have vast practical applications. They have been widely used in the fields of molecular recognition, molecular imaging, materials chemistry, and also in biology and medical science .
- Methods of Application : This involves the production of different types of probes for molecular recognition .
- Results or Outcomes : The strong electron-donating ability of TPA encourages scientists to produce different types of probes for molecular recognition .
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Synthesis and Applications of 4-Dimethylamino Pyridine (DMAP) Catalyst
- Scientific Field : Organic Chemistry .
- Summary of Application : The 4-Dimethylamino Pyridine (DMAP) Catalyst with Fluxional Chirality has been used in the synthesis of various organic compounds .
- Methods of Application : The catalyst is used in the acylative kinetic resolution of secondary alcohols and axially chiral biaryls, dynamic kinetic resolution of chiral biaryls with low rotation barriers, and allylic substitution reactions .
- Results or Outcomes : Six different secondary alcohols are resolved with good selectivity factors (6-37) and ten biaryl substrates are resolved with moderate to high selectivity factors (10-51). Dynamic kinetic resolution has more practical applications to organic synthesis than simple kinetic resolution .
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Oxidative Deprotection of Tetrahydropyranyl Ethers
- Scientific Field : Organic Chemistry .
- Summary of Application : The compound is used in the oxidative deprotection of tetrahydropyranyl ethers to carbonyl compounds .
- Methods of Application : This involves the use of 4-(Dimethylamino)pyridinium and 2,2′-Bipyridinium Chlorochromates under non-aqueous conditions .
- Results or Outcomes : The process results in the formation of carbonyl compounds .
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Synthesis of Pyridinium Salts
- Scientific Field : Organic Chemistry .
- Summary of Application : Pyridinium salts are structurally diverse and are quite familiar structures in many natural products and bioactive pharmaceuticals .
- Methods of Application : This involves their synthetic routes and reactivity .
- Results or Outcomes : They have played an intriguing role in a wide range of research topics .
-
Oxidative Deprotection of Tetrahydropyranyl Ethers
- Scientific Field : Organic Chemistry .
- Summary of Application : The compound is used in the oxidative deprotection of tetrahydropyranyl ethers to carbonyl compounds .
- Methods of Application : This involves the use of 4-(Dimethylamino)pyridinium and 2,2′-Bipyridinium Chlorochromates under non-aqueous conditions .
- Results or Outcomes : The process results in the formation of carbonyl compounds .
Future Directions
Pyridinium salts have been highlighted for their importance in various fields, including as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery . These areas could represent future directions for research involving 4-(Dimethylamino)-1-(triphenylmethyl)pyridinium Chloride.
properties
IUPAC Name |
N,N-dimethyl-1-tritylpyridin-1-ium-4-amine;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N2.ClH/c1-27(2)25-18-20-28(21-19-25)26(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24;/h3-21H,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZHJIVCTBHAJE-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=[N+](C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449030 | |
Record name | 4-(Dimethylamino)-1-(triphenylmethyl)pyridin-1-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylamino)-1-(triphenylmethyl)pyridinium Chloride | |
CAS RN |
78646-25-0 | |
Record name | 4-(Dimethylamino)-1-(triphenylmethyl)pyridin-1-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Dimethylamino)-1-(triphenylmethyl)pyridinium Chloride (contains 5% Dichloromethane at maximum) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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